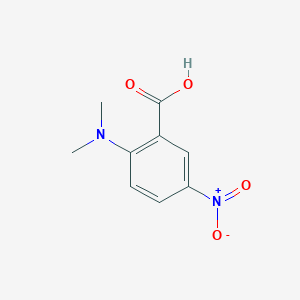

2-(Dimethylamino)-5-nitrobenzoic acid

Overview

Description

2-(Dimethylamino)-5-nitrobenzoic acid (DMA-NBA) is an organic compound with a wide range of applications in the scientific community. It is a derivative of benzoic acid, with a nitro group and two dimethylamino substituents. DMA-NBA is a versatile compound and has been used in a variety of scientific experiments, including organic synthesis, biological research, and drug development.

Scientific Research Applications

- DMANB has been investigated for its potential in drug delivery due to its amphiphilic nature. Researchers have modified polymers with DMANB side chains, creating multifunctional copolymers. These copolymers self-assemble into nanosized micelles, which can encapsulate drugs like quercetin . The resulting nanoparticles hold promise for targeted drug delivery.

- Quercetin, a natural antioxidant and anti-inflammatory compound, can be loaded into DMANB-based micelles. These micelles protect quercetin from degradation and enhance its bioavailability. Such systems could improve therapies for oxidative stress-related diseases .

- DMANB-modified micelles have been explored for simultaneous drug and gene delivery. By forming micelleplexes with DNA, these nanocarriers can codeliver quercetin and genetic material. This approach holds potential for cancer treatment .

- DMANB-containing diblock copolymers have been used to create polymersomes—vesicles with pH and temperature responsiveness. These polymersomes can encapsulate cargo and release it in a controlled manner, making them useful for drug delivery .

- DMANB has been employed in the synthesis of graft copolymers. For instance, it was attached to a biodegradable polycarbonate block using “click” chemistry. This approach allows precise design of polymer nanocarriers for various applications .

- Beyond biomedical applications, DMANB serves as a chemical and organic intermediate. Its versatile properties make it valuable in synthetic chemistry .

Drug Delivery Systems

Antioxidant and Anti-Inflammatory Properties

Cancer Therapy

Stimuli-Responsive Polymersomes

Polymer Synthesis and Modification

Chemical and Organic Intermediates

properties

IUPAC Name |

2-(dimethylamino)-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10(2)8-4-3-6(11(14)15)5-7(8)9(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWIJKGYCPKWNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384434 | |

| Record name | 2-(dimethylamino)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)-5-nitrobenzoic acid | |

CAS RN |

4405-28-1 | |

| Record name | 2-(dimethylamino)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

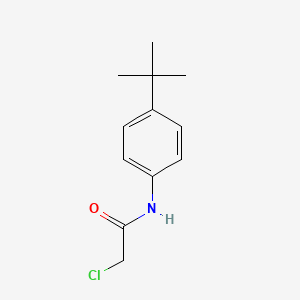

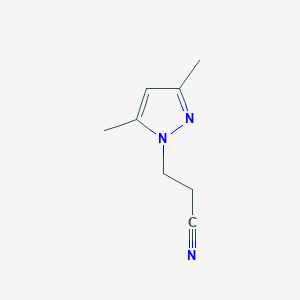

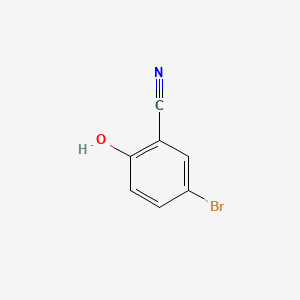

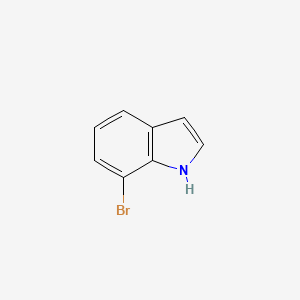

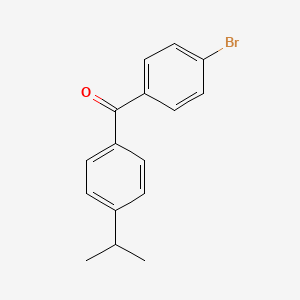

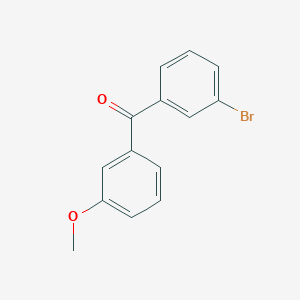

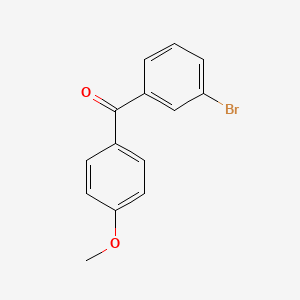

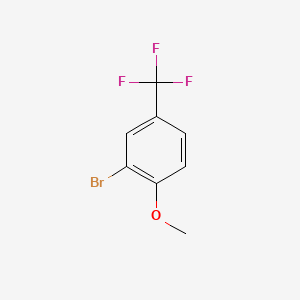

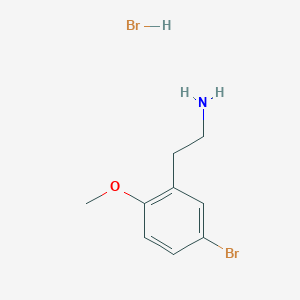

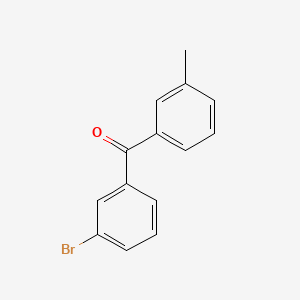

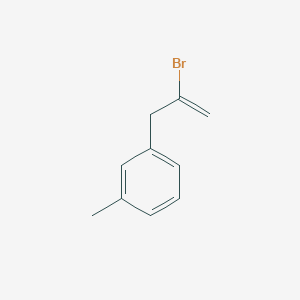

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the crystal structure reported in the research paper?

A1: The research paper describes the crystal structure of a cocrystal composed of 2-(dimethylamino)-5-nitrobenzoic acid and its zwitterionic form, 2-(dimethylammonio)-5-nitrobenzoate []. This cocrystallization provides valuable insights into the molecular arrangement and intermolecular interactions of this compound. The study determined that the crystal structure is triclinic, belonging to the space group P1¯ (no. 2), with specific lattice parameters determined at 173 K []. Understanding these structural properties can be relevant for various applications, including potential use in material science or as a model for understanding similar chemical structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1273606.png)

![2-Bromo-3-[4-(methylthio)phenyl]-1-propene](/img/structure/B1273621.png)